molecular formula C9H14ClNOS B13210150 1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol

1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol

Cat. No.: B13210150
M. Wt: 219.73 g/mol
InChI Key: GTCSUWKSYPRSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol is a chemical compound that features a thiophene ring substituted with a chlorine atom and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors could also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with a different alkyl chain length.

    1-(5-Chlorothiophen-2-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

1-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol is unique due to its combination of a thiophene ring, chlorine substitution, and amino alcohol functionality

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethylamino]propan-2-ol

InChI

InChI=1S/C9H14ClNOS/c1-6(12)5-11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

GTCSUWKSYPRSHV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=C(S1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.